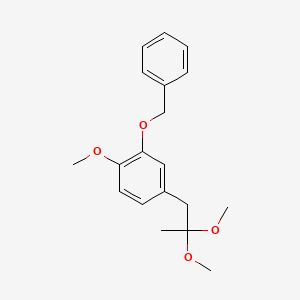
2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzene ring substituted with benzyloxy, dimethoxypropyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a benzene derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons
Applications De Recherche Scientifique
2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structural features allow it to participate in various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
- 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-hydroxybenzene
- 2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-chlorobenzene
Uniqueness
2-(Benzyloxy)-4-(2,2-dimethoxypropyl)-1-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90177-08-5 |
|---|---|
Formule moléculaire |
C19H24O4 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(2,2-dimethoxypropyl)-1-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-19(21-3,22-4)13-16-10-11-17(20-2)18(12-16)23-14-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
Clé InChI |
AWOOFPOSJCUHQE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
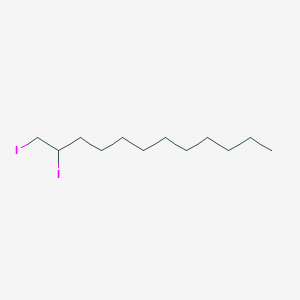
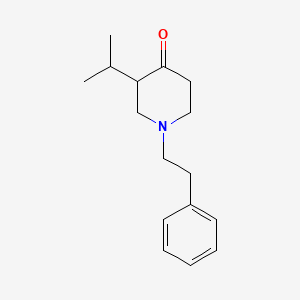

![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

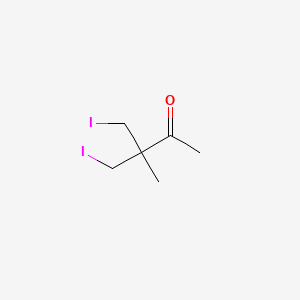
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
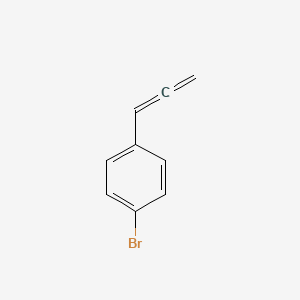
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
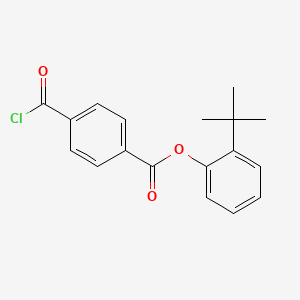
![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
